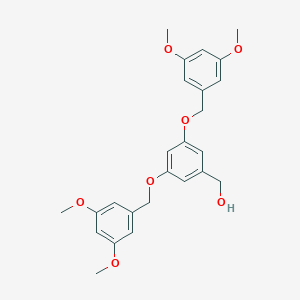

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Description

Properties

IUPAC Name |

[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHQMXZJXJJPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578208 | |

| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176650-92-3 | |

| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

CAS Number: 176650-92-3

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal second-generation (G2) poly(benzyl ether) dendron. As a cornerstone in the field of dendrimer chemistry, this molecule serves as a critical building block for the synthesis of larger, architecturally complex macromolecules with applications in drug delivery, materials science, and catalysis. This document details the foundational convergent synthesis strategy, step-by-step experimental protocols for its preparation and its precursors, in-depth characterization data, and a discussion of its scientific significance. The protocols are grounded in the seminal work of Hawker and Fréchet, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

This compound, identified by CAS number 176650-92-3, is a highly branched aromatic molecule belonging to the family of Fréchet-type dendrons.[1] Its structure is characterized by a focal benzyl alcohol group, which serves as the reactive point for further generational growth or for attachment to a core molecule, and a periphery comprised of four methoxy groups.

The significance of this compound lies in its role as a key intermediate in the convergent synthesis of dendrimers. First described by Hawker and Fréchet in 1990, the convergent approach builds dendrimers from the outside-in.[1] This methodology offers superior control over the final structure and purity of the macromolecule compared to divergent methods, as it minimizes the number of simultaneous reactions in later stages, thereby reducing the probability of defects. This G2-OH dendron represents a pre-synthesized, purified "wedge" that can be reliably coupled to a core, a critical advantage for creating monodisperse, well-defined dendritic materials.

Physicochemical and Spectroscopic Data

A thorough characterization is essential for confirming the identity and purity of this compound. The following tables summarize its key properties and expected spectroscopic data based on established literature.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 176650-92-3 | [2] |

| Molecular Formula | C₂₅H₂₈O₇ | [2] |

| Molecular Weight | 440.49 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [3] |

| IUPAC Name | [3,5-Bis[[3,5-bis(methyloxy)phenyl]methoxy]phenyl]methanol | [4] |

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Assignment | Source(s) |

| ¹H NMR | CDCl₃ | 6.65 (d, J=2.3 Hz, 4H, Ar-H), 6.58 (d, J=2.2 Hz, 2H, Ar-H), 6.42 (t, J=2.3 Hz, 2H, Ar-H), 6.40 (t, J=2.2 Hz, 1H, Ar-H), 4.95 (s, 4H, -OCH₂Ar), 4.65 (s, 2H, -CH₂OH), 3.78 (s, 12H, -OCH₃) | [1] |

| ¹³C NMR | CDCl₃ | 161.0, 141.4, 139.2, 106.5, 105.3, 101.5, 99.9, 70.1, 65.1, 55.4 | [1] |

Synthesis and Purification

The preparation of this compound is achieved through a convergent, multi-step process. The overall strategy involves two primary phases:

-

Preparation of the Electrophile: Synthesis of the first-generation (G1) benzyl halide, 3,5-dimethoxybenzyl chloride.

-

Convergent Coupling: Williamson ether synthesis between the G1 electrophile and the nucleophilic core monomer, 3,5-dihydroxybenzyl alcohol.

Synthetic Workflow

The diagram below illustrates the logical flow of the synthesis, starting from commercially available precursors to the final G2-OH dendron.

Caption: Convergent synthesis workflow for the target G2-OH dendron.

Experimental Protocol: Phase 1 - Synthesis of 3,5-Dimethoxybenzyl Chloride

Causality: The focal point alcohol of the G1 dendron (3,5-dimethoxybenzyl alcohol) must be converted into a good leaving group to facilitate the subsequent Sₙ2 reaction. Chlorination using thionyl chloride is a classic and efficient method for this transformation. Pyridine is added in catalytic amounts to neutralize the HCl byproduct.

Protocol:

-

Reaction Setup: A 500 mL round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (Et₂O, 250 mL).

-

Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂, 14.75 g, 125 mmol) is added dropwise over 30 minutes.

-

Reaction: The ice bath is removed, and the mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is poured into water (500 mL) and extracted with Et₂O (3 x 100 mL). The combined organic extracts are washed with water (2 x 200 mL) and brine (200 mL).

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid (18.1 g, 97% yield), which typically requires no further purification.[5]

Experimental Protocol: Phase 2 - Synthesis of this compound

Causality: This step is the core Williamson ether synthesis. The phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol are acidic and can be deprotonated by a base (K₂CO₃) to form a potent phenoxide nucleophile. 18-crown-6 is used as a phase-transfer catalyst to enhance the solubility and reactivity of the potassium carbonate. The generated phenoxides then displace the chloride from two equivalents of the G1 electrophile in a classic Sₙ2 reaction.

Protocol:

-

Reaction Setup: A mixture of 3,5-dihydroxybenzyl alcohol (1.40 g, 10.0 mmol), 3,5-dimethoxybenzyl chloride (3.90 g, 21.0 mmol), potassium carbonate (K₂CO₃, 15.0 g, 108 mmol), and 18-crown-6 (0.60 g, 2.3 mmol) in 150 mL of acetone is prepared in a round-bottomed flask.[1]

-

Reaction: The mixture is stirred vigorously and heated at reflux for 24 hours.

-

Work-up: After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with 5% aqueous sodium hydroxide (NaOH) and water.

-

Purification: The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a dichloromethane-ethyl acetate gradient as the eluent.[1]

-

Isolation: The pure fractions are combined and the solvent is evaporated to yield this compound as a white solid (yields typically range from 85-95%).[1]

Applications and Future Directions

The primary application of this compound is as a versatile building block for higher-generation dendrimers. The focal hydroxyl group can be readily converted to other functional groups, such as a bromide or an amine, to facilitate further coupling reactions.

Caption: Functionalization pathways and applications of the G2-OH dendron.

-

Drug Delivery: By attaching hydrophilic groups to the periphery and a therapeutic agent to the core, dendrimers built from this dendron can act as "unimolecular micelles" for drug solubilization and targeted delivery.

-

Materials Science: Incorporation of these dendritic structures into polymers can modify properties such as viscosity, solubility, and thermal stability.

-

Catalysis: The well-defined structure allows for the precise placement of catalytic sites at the core or periphery, leading to catalysts with unique activity and selectivity.

The continued exploration of Fréchet-type dendrons like the one detailed herein will undoubtedly lead to novel materials with precisely engineered properties for advanced technological and biomedical applications.

References

-

Hawker, C. J.; Fréchet, J. M. J. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society1990 , 112 (21), 7638–7647.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Tokyo Chemical Industry Co., Ltd. This compound.

-

World of Chemicals. This compound suppliers USA.

-

ChemicalBook. 3,5-Dimethoxybenzyl chloride synthesis.

Sources

- 1. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules [rawdatalibrary.net]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules (Journal Article) | OSTI.GOV [osti.gov]

- 5. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Core Building Block for Dendritic Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a first-generation (G1) Fréchet-type dendron of significant interest in the field of drug delivery and materials science. We will delve into its core properties, a detailed, field-proven synthetic protocol, comprehensive characterization methodologies, and a thorough exploration of its potential applications, particularly in the development of advanced drug delivery platforms. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of dendritic macromolecules.

Introduction: The Significance of a Dendritic Building Block

This compound, a poly(aryl ether) dendron, represents a fundamental building block in the convergent synthesis of larger, more complex dendritic structures. Dendrimers, with their highly branched, monodisperse, and well-defined architecture, have emerged as promising candidates for a variety of biomedical applications, including targeted drug delivery, gene therapy, and diagnostics.[1][2] The unique structure of dendrimers allows for the precise control over their size, shape, and surface functionality, enabling the encapsulation of therapeutic agents and the attachment of targeting moieties.[3]

The subject of this guide, a G1 dendron, serves as a crucial starting point for constructing these sophisticated macromolecular architectures. Its chemical structure, featuring a focal hydroxyl group and peripheral methoxy groups, offers a versatile platform for further chemical modification and elaboration into higher-generation dendrimers. The polyether backbone imparts chemical stability and flexibility, desirable properties for in vivo applications. Understanding the synthesis and properties of this foundational molecule is paramount for the rational design of novel dendritic materials for advanced therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | N/A |

| Synonyms | [G-1]-OH Dendron | N/A |

| CAS Number | 176650-92-3 | [4] |

| Molecular Formula | C₂₅H₂₈O₇ | [4] |

| Molecular Weight | 440.49 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone). Limited solubility in water. | Inferred |

Synthesis of this compound: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy, a hallmark of Fréchet-type dendron synthesis. This method involves the stepwise construction of the dendritic arms (dendrons) which are then attached to a central core. For this G1 dendron, the core is 3,5-dihydroxybenzyl alcohol, and the peripheral units are derived from 3,5-dimethoxybenzyl bromide. The key chemical transformation is the Williamson ether synthesis, a robust and high-yielding reaction for forming ether linkages.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

This protocol is adapted from established procedures for the bromination of benzyl alcohols.

-

Reaction Setup: To a solution of 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

-

Bromination: Cool the reaction mixture to 0 °C in an ice bath. Add carbon tetrabromide (1.2 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dimethoxybenzyl bromide as a white solid.

Step 2: Synthesis of this compound

This procedure is based on the well-established Williamson ether synthesis for Fréchet-type dendrons.

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) and 3,5-dimethoxybenzyl bromide (2.2 eq) in acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized dendron. The following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the ether linkages, the benzylic protons of the focal alcohol group, and the methoxy group protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include those of the aromatic carbons, the benzylic carbons, and the methoxy carbons.

Predicted ¹H and ¹³C NMR Data (based on analogous structures[5][6]):

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ar-H (peripheral) | 6.4 - 6.6 | 100 - 107 |

| Ar-H (central) | 6.5 - 6.7 | 101 - 109 |

| -O-CH₂ -Ar | ~5.0 | ~70 |

| Ar-CH₂ -OH | ~4.6 | ~65 |

| -OCH₃ | ~3.8 | ~55 |

| Ar-C -O | N/A | 159 - 161 |

| Ar-C -CH₂ | N/A | 138 - 142 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for dendrimers. The expected [M+Na]⁺ or [M+H]⁺ peak for C₂₅H₂₈O₇ should be observed with high mass accuracy.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final product.

Applications in Drug Development

As a G1 dendron, this compound is a versatile precursor for the synthesis of higher-generation dendrimers with applications in drug delivery.[1]

Dendritic Drug Delivery Systems

The focal hydroxyl group can be activated and coupled to a variety of core molecules to generate larger dendrimers. The peripheral methoxy groups can be demethylated to yield phenolic hydroxyls, which can then be functionalized with targeting ligands, imaging agents, or additional drug molecules.

Sources

- 1. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendrimers and dendritic polymers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 3,5-Dimethoxybenzyl alcohol(705-76-0) 1H NMR spectrum [chemicalbook.com]

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol molecular weight

An In-depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Introduction

This compound is a first-generation (G1) dendron, a constituent building block for the synthesis of larger, perfectly branched macromolecules known as dendrimers. Dendrimers are characterized by their globular shape, nanometer size, and a high density of functional end-groups, which make them exceptional candidates for a wide range of applications, from drug delivery to materials science.[1][2] The unique architecture of this polyether dendron, featuring a benzyl alcohol core and peripheral dimethoxybenzyl units, imparts specific physicochemical properties that are of significant interest to researchers in medicinal chemistry and polymer science.

This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a robust protocol for its synthesis, methods for its analytical characterization, and its potential applications, particularly within the realm of drug development.

Physicochemical and Structural Properties

The defining characteristics of this compound are derived from its precise molecular architecture. As this specific molecule is not extensively cataloged in commercial databases, its molecular weight and formula have been calculated based on its constituent parts.

| Property | Value | Source |

| Molecular Weight | 440.49 g/mol | Calculated |

| Exact Mass | 440.1835 u | Calculated |

| Molecular Formula | C₂₅H₂₈O₇ | Calculated |

| Class | Polyether Dendron | [1][2] |

| Core | Benzyl Alcohol | [3] |

| Branching Units | 3,5-Dimethoxybenzyloxy | [4] |

| Appearance (Predicted) | White to off-white solid | Analogous to[5] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this dendron is most effectively achieved via a Williamson ether synthesis, a robust and well-documented method for forming ether linkages. This approach involves the reaction of a di-phenolic core with an appropriately functionalized benzyl halide.

Required Materials:

-

3,5-Dihydroxybenzyl alcohol[6]

-

3,5-Dimethoxybenzyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of 3,5-Dimethoxybenzyl Chloride: 3,5-Dimethoxybenzyl alcohol is a commercially available starting material.[4] It can be converted to 3,5-Dimethoxybenzyl chloride by reaction with thionyl chloride (SOCl₂) in an appropriate solvent like dichloromethane. This is a standard procedure for converting alcohols to alkyl chlorides.

-

Etherification Reaction: a. To a solution of 3,5-Dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq). b. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. c. Add a solution of 3,5-Dimethoxybenzyl chloride (2.2 eq) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature and pour it into cold water. b. Extract the aqueous mixture three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. b. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target dendron.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized dendron. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the central and peripheral rings, the benzylic protons of the ether linkages (-O-CH₂-Ar), the benzylic protons of the alcohol core (-CH₂-OH), and the methoxy group protons (-OCH₃). Integration of these signals should correspond to the calculated proton count.

-

¹³C NMR: Provides a carbon map of the molecule, confirming the presence of all unique carbon environments.

-

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to confirm the molecular weight.[7][8] The observed mass should correspond to the calculated exact mass of the molecule (440.1835 u). The monodisperse nature of dendrons typically results in a clean mass spectrum with a prominent molecular ion peak.

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of a high-purity compound.

-

Size Exclusion Chromatography (SEC): While more common for higher-generation dendrimers, SEC can confirm the low polydispersity index (PDI) expected of a dendron.[7][8]

-

Analytical Workflow Diagram

Caption: A typical analytical workflow for product validation.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising candidate for several applications in pharmaceutical and biomedical research.

-

Dendrimer Synthesis: As a G1 dendron, its primary application is as a building block for constructing larger, higher-generation dendrimers. These larger structures are extensively researched as nanoscale drug delivery vehicles.[1][9] The interior voids of dendrimers can encapsulate hydrophobic drug molecules, while the surface can be functionalized for targeting or to improve solubility.

-

Drug Intermediate: Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[10][11][12] The specific substitution pattern of this molecule could be leveraged to create novel therapeutic agents. The polyether structure is known to be relatively stable against chemical and biological degradation compared to polyester alternatives.[2]

-

Bioactive Molecule: The presence of multiple methoxy-substituted phenol rings suggests potential antioxidant properties. For example, the structurally related compound 3,5-dihydroxy-4-methoxybenzyl alcohol has been identified as a potent antioxidant.[13] The radical scavenging potential of this dendron warrants investigation.

Conceptual Application Pathway

Caption: Potential pathways for application in drug development.

Safety and Handling

While specific toxicity data for this compound is not available, general safety precautions for substituted benzyl alcohols and ethers should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.[15][16] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[16][17] The compound is likely a combustible solid.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[16]

References

-

Ihre, H., Hult, A., Fréchet, J. M. J., & Gitsov, I. (2002). Synthesis and Characterization of Polyether−Ester Dendrimers from Glycerol and Lactic Acid. Journal of the American Chemical Society. [Link]

-

Steffens, S., & Schartel, B. (2003). Synthesis and Characterization of Poly(ether amide) Dendrimers Containing Different Core Molecules. Macromolecules. [Link]

-

Al-Shakarchi, W., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules. [Link]

-

Saboktakin, M. R., Maharramov, A., & Ramazanov, M. A. (2008). Synthesis and characterization of aromatic polyether dendrimer/ poly(2-hydroxyethyl methacrylate) copolymer as nano drug carrier. Life Science Journal. [Link]

-

Gómez, R., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. Polymers. [Link]

-

Chem-Impex. (n.d.). 3,5-Dimethoxybenzyl alcohol. Chem-Impex International. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem Compound Database. [Link]

-

Pal-Chemie. (n.d.). Applications of Benzyl Alcohol: A Key Chemical for Pharma, Cosmetics & Industry. Prakash Chemicals International. [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Valudor Products. [Link]

-

Chemical Suppliers. (2015). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Chemical Suppliers. [Link]

-

ResearchGate. (n.d.). Synthetic applications of benzylic alcohols. ResearchGate. [Link]

-

Chemdad Co., Ltd. (n.d.). 3,5-Dibenzyloxybenzyl alcohol. Chemdad. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibenzyloxybenzyl alcohol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzyl alcohol. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Benzyl Alcohol?. Patsnap Synapse. [Link]

-

Prakash Chemicals International. (2022). Benzyl Alcohol: Applications Across Various Industries. Prakash Chemicals International. [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthetic route of 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl alcohol. ResearchGate. [Link]

-

iChemical. (n.d.). 3,5-dimethoxy-benzyl alcohol, CAS No. 705-76-0. iChemical. [Link]

- Google Patents. (n.d.). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

-

Mitani, K., et al. (2018). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Dibenzyloxybenzyl alcohol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. valudor.com [valudor.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicals.co.uk [chemicals.co.uk]

IUPAC name for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

An In-depth Technical Guide to [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol: A Core Building Block for Dendritic Drug Delivery Systems

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the polyether dendron, [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol. This first-generation (G1) dendron, belonging to the class of Fréchet-type dendrimers, is a critical building block in the development of advanced drug delivery platforms. We will delve into its precise chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its significant applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in pharmacology and materials science who are focused on leveraging nanostructured macromolecules for therapeutic innovation.

Introduction: The Significance of Dendritic Architectures in Medicine

Dendrimers and their constituent wedges, known as dendrons, represent a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse structures.[1] Unlike traditional linear polymers, dendrimers are synthesized in a stepwise, generational manner that allows for precise control over their size, shape, and surface functionality.[2] This architectural precision makes them ideal candidates for a wide array of biomedical applications, from diagnostics to targeted drug delivery.[3][4]

The molecule at the core of this guide, [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol , is a foundational Fréchet-type polyether dendron. Polyether dendrons are particularly valued in biomedical research for their high water solubility, biocompatibility, and chemical stability.[5] The structure of this G1 dendron serves as a versatile scaffold, allowing for the attachment of therapeutic agents or further dendritic growth to create higher-generation systems with tailored properties for drug encapsulation and controlled release.[6]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is paramount for its effective application and regulatory compliance.

IUPAC Nomenclature and Structural Representation

The systematic and preferred IUPAC name for the topic compound is [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol . This name accurately describes the molecular architecture, which consists of a central benzyl alcohol core functionalized at the 3 and 5 positions with 3,5-dimethoxybenzyloxy side groups.

Figure 1: 2D Chemical Structure of [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol.

Physicochemical Data

The table below summarizes the key identifiers and properties of the title compound and its essential precursors. This data is critical for experimental design, including reaction setup, purification, and final product characterization.

| Property | [3,5-Bis[(3,5-dimethoxybenzyloxy)phenyl]methanol | 3,5-Dihydroxybenzyl Alcohol (Core) | 3,5-Dimethoxybenzyl Alcohol (Branch Unit) |

| CAS Number | 176650-92-3 | 29654-55-5 | 705-76-0 |

| Molecular Formula | C₂₅H₂₈O₇ | C₇H₈O₃ | C₉H₁₂O₃ |

| Molecular Weight | 440.49 g/mol | 140.14 g/mol | 168.19 g/mol |

| Appearance | Predicted: White to off-white solid | White crystalline solid | White to light yellow powder |

| Melting Point | Not available | 182-186 °C | 43-46 °C[7] |

| Solubility | Predicted: Soluble in THF, CH₂Cl₂, Chloroform | Soluble in water, ethanol, ether | Soluble in common organic solvents |

| SMILES | COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | C1=C(C=C(C(=C1)O)CO)O | COC1=CC(=CC(=C1)CO)OC |

| InChI Key | TWHQMXZJXJJPKN-UHFFFAOYSA-N | JGFZNNIVNGLSFP-UHFFFAOYSA-N | AUDBREYGQOXIFT-UHFFFAOYSA-N |

Synthesis Protocol: A Convergent Approach

The synthesis of [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol is most effectively achieved through a convergent strategy, a hallmark of Fréchet-type dendron synthesis.[1] This method involves synthesizing the dendritic branches (dendrons) first and then attaching them to a central core in the final steps. This approach facilitates purification by keeping the molecular weights of intermediates relatively low.

The overall strategy involves the Williamson ether synthesis, a robust and widely used reaction for forming ether linkages, by reacting the di-phenolic core, 3,5-dihydroxybenzyl alcohol, with an activated form of the branch unit, 3,5-dimethoxybenzyl bromide.

Rationale for Experimental Choices

-

Convergent vs. Divergent Synthesis: A convergent approach is chosen over a divergent one to avoid the purification challenges associated with high-generation dendrimers. In divergent synthesis, defects can accumulate with each generation, leading to a polydisperse product that is difficult to purify. The convergent method ensures that the final coupling step involves well-defined, purified dendrons, leading to a highly pure final product.

-

Protection of Benzyl Alcohol: The benzyl alcohol at the core (3,5-dihydroxybenzyl alcohol) must have its hydroxyl group protected before the etherification step to prevent it from reacting with the benzyl bromide. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under the basic conditions of the Williamson ether synthesis and can be selectively removed at the end.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a suitable base for the Williamson ether synthesis as it is strong enough to deprotonate the phenolic hydroxyls but not the benzyl alcohol. N,N-Dimethylformamide (DMF) or acetone are excellent polar aprotic solvents for this reaction, as they readily dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Workflow

Figure 2: Convergent synthesis workflow for the target G1 dendron.

Detailed Step-by-Step Methodology

Step 1: Protection of 3,5-Dihydroxybenzyl Alcohol

-

Dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the TBDMS-protected core.

Step 2: Synthesis of 3,5-Dimethoxybenzyl Bromide

-

Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[7]

-

Cool the solution to 0 °C.

-

Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the bromide, which is often used without further purification.

Step 3: Williamson Ether Synthesis (Coupling)

-

To a solution of the TBDMS-protected core (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a solution of 3,5-dimethoxybenzyl bromide (2.2 eq) in DMF.

-

Heat the reaction mixture to 60-70 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via column chromatography to obtain the protected G1 dendron.

Step 4: Deprotection of the Focal Hydroxyl Group

-

Dissolve the purified, protected G1 dendron (1.0 eq) in tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the solvent and purify the residue by column chromatography to yield the final product, [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol , as a pure solid.

Applications in Drug Development and Nanomedicine

The unique architecture of this G1 dendron makes it a powerful tool in the hands of drug development professionals. Its utility stems from its role as a nanocarrier building block, which can address several fundamental challenges in pharmacology.

Enhancing Drug Solubility and Bioavailability

Many potent therapeutic agents are limited by their poor solubility in aqueous environments, which hinders their bioavailability. Dendritic structures, particularly those based on hydrophilic polyether chains, can encapsulate or covalently conjugate to hydrophobic drugs.[3] The multivalent surface and internal cavities of dendrimers built from this G1 dendron can create a localized hydrophobic environment for a drug molecule, while the hydrophilic exterior ensures solubility in the bloodstream, effectively acting as a unimolecular micelle.[8]

Platform for Targeted Drug Delivery

The focal point of the dendron (the benzyl alcohol group) and the peripheral methoxy groups offer distinct sites for chemical modification. Higher-generation dendrimers built from this unit can be functionalized with:

-

Therapeutic Payloads: Covalently attached to the periphery.

-

Targeting Ligands: Such as antibodies or folic acid, which can direct the dendrimer-drug conjugate to specific cell types, like cancer cells, thereby reducing off-target toxicity.[4]

-

Stealth Moieties: Poly(ethylene glycol) (PEG) chains can be attached to the surface to increase circulation time in the bloodstream by evading the reticuloendothelial system.[5]

Controlled Release Mechanisms

The design of dendrimer-drug conjugates can incorporate cleavable linkers that respond to specific physiological triggers. For instance, a drug can be attached to the dendrimer via a linker that is stable at the physiological pH of blood (7.4) but hydrolyzes in the acidic environment of a tumor or an endosome (pH 5.0-6.5).[5] This ensures that the drug is released preferentially at the site of action, maximizing its therapeutic efficacy while minimizing systemic side effects.

The Fréchet-type poly(aryl ether) backbone is chemically robust, ensuring the integrity of the carrier until it reaches its target. The strategic placement of ester or hydrazone linkages for drug conjugation allows for this stimuli-responsive behavior.[6]

Conclusion and Future Outlook

[3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol is more than just a complex organic molecule; it is a foundational component for the rational design of next-generation nanomedicines. Its synthesis, based on the robust and scalable convergent methodology, provides access to highly pure, monodisperse dendritic structures. The inherent biocompatibility of its polyether backbone, combined with its architectural precision, allows for the creation of sophisticated drug delivery systems that can enhance solubility, enable targeted delivery, and provide controlled release of therapeutic agents. As research continues to advance, we anticipate that dendrons and dendrimers derived from this core building block will play an increasingly vital role in the development of safer and more effective therapies for a wide range of diseases.

References

-

Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: From Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. [Link]

- Jain, K., Kesharwani, P., Gupta, U., & Jain, N. K. (2010). Dendrimer as a versatile carrier for drug delivery and targeting. Journal of Drug Targeting, 18(9), 651-665.

-

Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Designing dendrimers for biological applications. Nature Biotechnology, 23(12), 1517–1526. [Link]

-

PubChem. (n.d.). [3,5-Bis[(3,4,5-tridodecoxyphenyl)methoxy]phenyl]methanol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Satija, J., Gupta, U., & Jain, N. K. (2011). Pharmaceutical and biomedical potential of polyester dendrimers. Journal of Pharmacy and Pharmacology, 63(4), 457-469.

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendrimers. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

- Tomalia, D. A., Naylor, A. M., & Goddard, W. A. (1990). Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition in English, 29(2), 138-175.

-

Tomalia, D. A. (2016). Dendrimers, Dendrons, and the Dendritic State: Reflection on the Last Decade with Expected New Roles in Pharma, Medicine, and the Life Sciences. Pharmaceuticals, 9(2), 23. [Link]

- Hawker, C. J., Wooley, K. L., & Fréchet, J. M. J. (1993). Unimolecular micelles and globular amphiphiles: dendritic macromolecules as novel recyclable solubilization agents. Journal of the Chemical Society, Perkin Transactions 1, (12), 1287-1297.

-

Siegwald, E. L., & Holinga, J. (2022). Dendritic-Linear Copolymer and Dendron Lipid Nanoparticles for Drug and Gene Delivery. Bioconjugate Chemistry, 33(5), 793-806. [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Fréchet, J. M. J. (2003). Dendrimers and other dendritic macromolecules: their design, synthesis, properties, and applications. Journal of Polymer Science Part A: Polymer Chemistry, 41(23), 3713-3725.

-

iChemical. (n.d.). 3,5-dimethoxy-benzyl alcohol, CAS No. 705-76-0. Retrieved January 13, 2026, from [Link]

-

Veeprho. (n.d.). (3,5-Dimethoxyphenyl)methanol | CAS 705-76-0. Retrieved January 13, 2026, from [Link]

- International Union of Crystallography. (2023). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2).

- MDPI. (2023). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Molbank, 2023(4), M1789.

-

Chemdad. (n.d.). 3,5-Dibenzyloxybenzyl alcohol. Retrieved January 13, 2026, from [Link]

- International Journal of Scientific Development and Research. (2022). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)

-

NIST. (n.d.). Benzenemethanol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

- ResearchGate. (2013). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Request PDF.)

Sources

- 1. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendrimers, Dendrons, and the Dendritic State: Reflection on the Last Decade with Expected New Roles in Pharma, Medicine, and the Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethoxybenzyl alcohol 99 705-76-0 [sigmaaldrich.com]

- 8. Dendritic-Linear Copolymer and Dendron Lipid Nanoparticles for Drug and Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a dendron-like molecule with potential applications in medicinal chemistry and materials science. Due to the absence of readily available experimental data for this specific compound, this paper establishes a predictive framework based on its molecular structure and the well-established principle of "like dissolves like."[3] Furthermore, it offers detailed, field-proven methodologies for researchers to empirically determine solubility, ensuring a self-validating system for data generation. This document is intended to serve as a foundational resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and structurally related compounds.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2] Poor solubility can hinder synthetic reactions, complicate purification processes, and lead to low bioavailability, ultimately causing the failure of an otherwise promising therapeutic agent.

This compound is a poly(benzyl ether) dendron. Such dendritic structures are of increasing interest in drug delivery due to their precise molecular weight, capacity for high drug loading, and potential for improved bioavailability.[4] Understanding the solubility of this specific dendron is the first step in unlocking its potential. This guide will first deconstruct the molecule's structure to predict its solubility and then provide robust experimental protocols for its empirical determination.

Molecular Structure Analysis and Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of this compound is a composite of its constituent functional groups.

-

Core: A central benzyl alcohol moiety. Benzyl alcohol itself is moderately soluble in water and miscible with many organic solvents, indicating its amphiphilic nature.[5][6][7]

-

Dendritic Branches: Two 3,5-dimethoxybenzyloxy groups. These large, bulky groups are primarily non-polar due to the aromatic rings and ether linkages. The methoxy groups add some polar character, but the overall contribution of these branches is to increase the lipophilicity of the molecule.

-

Functional Groups:

-

Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Ether (-O-) linkages: These are polar groups that can act as hydrogen bond acceptors.

-

Aromatic rings: These are non-polar.

-

Overall Polarity Assessment: The molecule has a significant non-polar character due to the numerous aromatic rings. However, the presence of a hydroxyl group and multiple ether linkages provides sites for polar interactions. This suggests that the molecule will be most soluble in solvents that can accommodate both polar and non-polar functionalities, such as polar aprotic solvents or alcohols of moderate chain length.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The large non-polar surface area of the aromatic rings will favor interaction with non-polar solvents. However, the polar hydroxyl and ether groups may limit high solubility. |

| Polar Aprotic (e.g., Acetone, THF, DMSO, DMF) | High | These solvents possess a dipole moment that can interact with the polar groups of the solute, while their organic nature can solvate the non-polar regions. |

| Polar Protic (e.g., Methanol, Ethanol, Water) | Moderate to Low | Short-chain alcohols like methanol and ethanol are likely to be effective due to their ability to hydrogen bond with the solute's hydroxyl and ether groups. Solubility is expected to decrease with increasing chain length of the alcohol. Water is predicted to be a poor solvent due to the molecule's large hydrophobic surface area. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this molecule. A structurally similar compound, 3,5-Dibenzyloxybenzyl alcohol, shows slight solubility in chloroform.[8] |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development.[3][9] The following protocols are designed to provide both qualitative and quantitative solubility data.

This rapid method is useful for initial solvent screening.[10]

Protocol:

-

Preparation: Add approximately 10 mg of this compound to a small vial.

-

Solvent Addition: Add the test solvent dropwise (approximately 0.1 mL per drop) while vortexing or shaking vigorously.

-

Observation: Observe the vial for complete dissolution of the solid.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Slightly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

-

Insoluble: No visible dissolution.

-

This is a widely accepted method for determining the equilibrium solubility of a compound.[11]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow from theoretical prediction to experimental validation of solubility.

Caption: Workflow for determining the solubility of a novel compound.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5][11] This is because the dissolution process is often endothermic.

-

pH: While the subject molecule is not ionizable in the typical aqueous pH range, extreme pH conditions could potentially lead to degradation, which would affect apparent solubility.

-

Purity of the Compound: Impurities can either increase or decrease the measured solubility of a compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the reliable data needed for successful drug development and materials science applications. The methodologies outlined here are not only applicable to the title compound but can also be adapted for other novel molecules where solubility data is not yet available. Future work should focus on generating a comprehensive experimental dataset for this compound across a wide range of solvents and temperatures, and investigating the impact of formulation strategies, such as the use of co-solvents and excipients, on its aqueous solubility.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Solubility of Organic Compounds. Unknown Source. [Link]

-

A Systematic Study of Peripherally Multiple Aromatic Ester-Functionalized Poly(benzyl Ether) Dendrons for the Fabrication of Organogels. PubMed. [Link]

-

Benzyl alcohol. Solubility of Things. [Link]

-

Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties. RSC Publishing. [Link]

-

Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers. Chemical Communications (RSC Publishing). [Link]

-

Poly(benzyl ether)-type dendrimer with one regular dendron and a... ResearchGate. [Link]

-

Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage. . [Link]

-

3,5-Dibenzyloxybenzyl alcohol. Chongqing Chemdad Co.. [Link]

-

3,5-Dimethoxybenzyl alcohol. PubChem. [Link]

-

Benzyl alcohol. Wikipedia. [Link]

-

Benzyl alcohol. Sciencemadness Wiki. [Link]

-

3,5-Dibenzyloxybenzyl alcohol. PubChem. [Link]

-

Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 8. 3,5-Dibenzyloxybenzyl alcohol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

starting materials for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the requisite starting materials for the synthesis of this compound, a key building block in the development of advanced dendritic structures and other specialized chemical entities. This document will detail the strategic selection of precursors, outlining the synthetic rationale and providing detailed protocols for their preparation and subsequent reaction. The focus is on providing researchers, scientists, and drug development professionals with a robust and reproducible methodology, grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a pivotal molecule in the field of dendrimer chemistry and medicinal chemistry. Its unique structure, featuring a central benzyl alcohol core flanked by two sterically significant and electronically rich 3,5-dimethoxybenzyloxy arms, makes it an ideal building block for constructing complex, well-defined macromolecular architectures. Understanding the optimal starting materials and synthetic strategy is paramount to achieving high yields and purity of this target molecule.

The synthesis of this intricate molecule is most efficiently approached through a convergent strategy, which relies on the strategic coupling of two key precursors. This guide will provide an in-depth exploration of these starting materials, their preparation, and their reaction to form the desired product.

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of this compound reveals a logical disconnection at the ether linkages. This points to a Williamson ether synthesis as the key bond-forming reaction. This well-established and versatile reaction involves the coupling of an alkoxide with an alkyl halide.

Based on this analysis, the two primary starting materials are identified as:

-

The Nucleophilic Core: 3,5-Dihydroxybenzyl alcohol

-

The Electrophilic Arm: 3,5-Dimethoxybenzyl bromide

The selection of these starting materials is predicated on their commercial availability, the existence of reliable synthetic procedures for their preparation, and their inherent reactivity which favors the desired etherification reaction.

An In-Depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Core Building Block for Advanced Drug Delivery Systems

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal second-generation Fréchet-type dendron. Its unique chemical structure, characterized by a focal hydroxyl group and peripheral methoxy functionalities, makes it a critical building block in the convergent synthesis of poly(benzyl ether) dendrimers. These dendrimers are increasingly investigated for sophisticated biomedical applications, particularly in the realm of targeted drug delivery. This document will delve into the molecule's chemical architecture, a detailed synthesis protocol, its characterization, and its application in the development of advanced therapeutic carriers.

Introduction: The Architectural Significance of this compound in Dendrimer Chemistry

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branched units (generations), and a functionalized surface, allows for the precise control of size, shape, and surface chemistry.[2] This makes them exceptional candidates for a variety of biomedical applications, including drug delivery, gene therapy, and medical imaging.[3][4][5]

The convergent synthesis approach, pioneered by Fréchet and Hawker, allows for the precise construction of dendrimers from the outside in, starting with the synthesis of dendritic wedges, or dendrons, which are then attached to a central core.[2] this compound serves as a pre-eminent example of a second-generation (G2) dendron, a fundamental component in the construction of larger, more complex dendritic structures. Its focal benzylic alcohol can be readily functionalized for attachment to a core or for further dendritic growth, while the peripheral methoxy groups contribute to the overall solubility and biocompatibility of the resulting dendrimer.

Chemical Structure and Properties

The chemical structure of this compound is foundational to its utility. It is a poly(benzyl ether) dendron with a central benzyl alcohol moiety. Two first-generation 3,5-dimethoxybenzyl ether units are attached at the 3 and 5 positions of the central phenyl ring.

Molecular Formula: C₂₅H₂₈O₇[6]

Molecular Weight: 440.49 g/mol [6]

CAS Number: 176650-92-3[6]

The key structural features include:

-

A Focal Hydroxyl Group: This primary alcohol serves as the reactive site for further chemical modifications, such as attachment to a core molecule or the addition of subsequent dendritic generations.

-

Poly(benzyl ether) Backbone: This provides a stable and flexible scaffold.

-

Peripheral Methoxy Groups: The four methoxy groups enhance the solubility of the molecule and the resulting dendrimers in organic solvents and can influence their interaction with biological systems.

// Central Ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C1 [label=""];

// Benzyl Alcohol Group C7 [label="CH₂", pos="-2.4,0!"]; O1 [label="OH", pos="-3.6,0!"]; C1 -> C7 [label=""]; C7 -> O1 [label=""];

// First Ether Linkage (Right) O2 [label="O", pos="2.4,-0.7!"]; C8 [label="CH₂", pos="3.6,-0.7!"]; C2 -> O2 [label=""]; O2 -> C8 [label=""];

// Second Ether Linkage (Left) O3 [label="O", pos="-2.4,-2.1!"]; C9 [label="CH₂", pos="-3.6,-2.1!"]; C5 -> O3 [label=""]; O3 -> C9 [label=""];

// Right Dendron Ring C10 [label="C", pos="4.8,0!"]; C11 [label="C", pos="6,0!"]; C12 [label="C", pos="7.2,0!"]; C13 [label="C", pos="7.2,-1.4!"]; C14 [label="C", pos="6,-1.4!"]; C15 [label="C", pos="4.8,-1.4!"]; C8 -> C15 [label=""]; C10 -> C11 [label=""]; C11 -> C12 [label=""]; C12 -> C13 [label=""]; C13 -> C14 [label=""]; C14 -> C15 [label=""]; C15 -> C10 [label=""];

// Left Dendron Ring C16 [label="C", pos="-4.8,-1.4!"]; C17 [label="C", pos="-6,-1.4!"]; C18 [label="C", pos="-7.2,-1.4!"]; C19 [label="C", pos="-7.2,-2.8!"]; C20 [label="C", pos="-6,-2.8!"]; C21 [label="C", pos="-4.8,-2.8!"]; C9 -> C21 [label=""]; C16 -> C17 [label=""]; C17 -> C18 [label=""]; C18 -> C19 [label=""]; C19 -> C20 [label=""]; C20 -> C21 [label=""]; C21 -> C16 [label=""];

// Methoxy Groups (Right) O4 [label="O", pos="8.4,0!"]; C22 [label="CH₃", pos="9.6,0!"]; C12 -> O4 [label=""]; O4 -> C22 [label=""]; O5 [label="O", pos="8.4,-1.4!"]; C23 [label="CH₃", pos="9.6,-1.4!"]; C13 -> O5 [label=""]; O5 -> C23 [label=""];

// Methoxy Groups (Left) O6 [label="O", pos="-8.4,-1.4!"]; C24 [label="CH₃", pos="-9.6,-1.4!"]; C18 -> O6 [label=""]; O6 -> C24 [label=""]; O7 [label="O", pos="-8.4,-2.8!"]; C25 [label="CH₃", pos="-9.6,-2.8!"]; C19 -> O7 [label=""]; O7 -> C25 [label=""]; } Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a convergent approach utilizing the Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base.

Synthetic Pathway

The synthesis involves two main precursors: 3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl bromide (which is synthesized from 3,5-dimethoxybenzyl alcohol).

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

-

To a solution of 3,5-dimethoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3,5-dimethoxybenzyl bromide as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

A mixture of 3,5-dihydroxybenzyl alcohol (1 equivalent), potassium carbonate (3 equivalents), and a catalytic amount of 18-crown-6 in anhydrous acetone is stirred at room temperature for 30 minutes.

-

A solution of 3,5-dimethoxybenzyl bromide (2.2 equivalents) in anhydrous acetone is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The crude product is purified by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford this compound as a white solid.

Characterization

The structural integrity and purity of the synthesized compound are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the central and peripheral rings, benzylic methylene protons, methoxy protons, and the hydroxyl proton will be observed at their characteristic chemical shifts. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the aromatic carbons, benzylic carbons, and methoxy carbons, will be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (440.49 g/mol ) should be observed. |

| FT-IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic C-H stretch, C-O-C ether linkages, and C=C aromatic ring stretches will be present. |

Applications in Drug Delivery

The primary application of this compound is as a building block for the synthesis of Fréchet-type poly(benzyl ether) dendrimers. These dendrimers have shown significant promise as nanocarriers for drug delivery due to their well-defined structure, multivalency, and the ability to encapsulate therapeutic agents.[5][7]

Dendrimer Synthesis from the G2 Dendron

The focal hydroxyl group of this compound can be activated, typically by conversion to a benzyl bromide, to create a reactive dendron. This activated dendron can then be coupled with a multifunctional core (e.g., 1,3,5-trihydroxybenzene) or with another dendron to construct higher-generation dendrimers.[2]

Drug Encapsulation and Delivery

Poly(benzyl ether) dendrimers synthesized from this G2 dendron possess a hydrophobic interior and a modifiable periphery. This architecture allows for the encapsulation of hydrophobic drug molecules within the dendritic scaffold, thereby enhancing their aqueous solubility and bioavailability.[5]

Experimental Workflow: Drug Encapsulation

-

Dendrimer Solution Preparation: The synthesized dendrimer is dissolved in a suitable organic solvent (e.g., chloroform).

-

Drug Addition: The hydrophobic drug is added to the dendrimer solution and stirred to allow for complexation.

-

Solvent Evaporation: The organic solvent is slowly evaporated under reduced pressure, leaving a thin film of the drug-dendrimer complex.

-

Hydration: The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) and sonicated to form a stable aqueous dispersion of the drug-loaded dendrimer.

-

Purification: Unencapsulated drug is removed by dialysis or size-exclusion chromatography.

Cellular Uptake and Targeted Delivery

The surface of the dendrimers can be functionalized with targeting ligands (e.g., folic acid, antibodies) to facilitate receptor-mediated endocytosis into specific cell types, such as cancer cells. This targeted approach can enhance the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.[7] The cellular uptake of dendrimers is influenced by their size, surface charge, and the presence of targeting moieties.[8]

Conclusion

This compound is a cornerstone molecule in the convergent synthesis of Fréchet-type dendrimers. Its well-defined structure and versatile reactivity enable the precise construction of nanocarriers with tailored properties for advanced drug delivery applications. The ability to create dendrimers with a hydrophobic interior for drug encapsulation and a modifiable surface for targeted delivery positions this G2 dendron as a critical tool for the development of next-generation therapeutics. Further research into the biological interactions and in vivo performance of dendrimers derived from this building block will undoubtedly continue to expand their role in medicine.

References

-

Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews. 2024, 23(01), 797–810.[1]

-

Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Journal of Pharmacy and Bioallied Sciences, 6(3), 142-151.[7]

-

Patil, G. G., et al. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(01), 797–810.[1]

-

Cheng, Y., & Xu, T. (2015). Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications. Journal of Controlled Release, 220, 574-587.[5]

-

Madaan, K., Kumar, S., Poonia, N., Lather, V., & Pandita, D. (2014). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Journal of Pharmacy & Bioallied Sciences, 6(3), 139–150.[7]

-

Jain, K., Kesharwani, P., Gupta, U., & Jain, N. K. (2010). Dendrimer toxicity: Let's meet the challenge. International Journal of Pharmaceutics, 394(1-2), 122-142.[8]

- Jain, N. K., & Khopade, A. J. (2001). Dendrimers as potential drug carriers. Indian Journal of Pharmaceutical Sciences, 63(4), 269-277.

- Fréchet, J. M. J., & Tomalia, D. A. (Eds.). (2001). Dendrimers and other dendritic polymers. John Wiley & Sons.

- Hawker, C. J., & Fréchet, J. M. (1990). Preparation of polymers with controlled molecular weight and architecture by a convergent growth approach. Journal of the American Chemical Society, 112(21), 7638-7647.

- Lee, C. C., MacKay, J. A., Fréchet, J. M., & Szoka, F. C. (2005). Designing dendrimers for biological applications.

- Gillies, E. R., & Fréchet, J. M. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43.

- Boas, U., & Heegaard, P. M. (2004). Dendrimers in drug research. Chemical Society Reviews, 33(1), 43-63.

- Duncan, R., & Izzo, L. (2005). Dendrimer biocompatibility and toxicity. Advanced Drug Delivery Reviews, 57(15), 2215-2237.

- Svenson, S., & Tomalia, D. A. (2005). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews, 57(15), 2106-2129.

-

Tomalia, D. A., Naylor, A. M., & Goddard III, W. A. (1990). Starburst dendrimers: molecular-level control of size, shape, surface chemistry, topology, and flexibility from atoms to macroscopic matter. Angewandte Chemie International Edition in English, 29(2), 138-175.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]

- 3. pharmtech.com [pharmtech.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Core Building Block for Dendritic Drug Delivery Systems

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal precursor in the synthesis of Fréchet-type dendrimers for advanced drug delivery applications. The document details the strategic synthesis of this dendritic building block, including step-by-step protocols for the preparation of its key intermediates: 3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl chloride. The core of this guide is a detailed exposition of the Williamson ether synthesis used to couple these intermediates. Furthermore, this guide explores the critical role of the resulting dendritic structures in enhancing the therapeutic efficacy of pharmaceuticals by improving solubility, bioavailability, and enabling targeted delivery. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical insights into the synthesis and application of this important molecule.

Introduction: The Significance of Dendritic Architecture in Drug Delivery